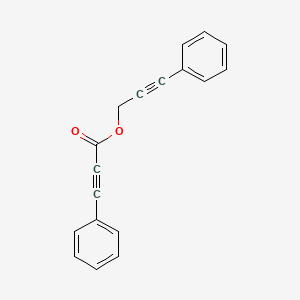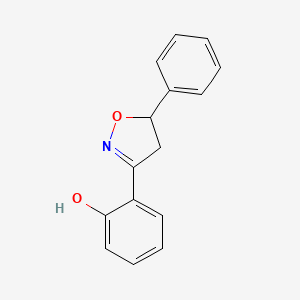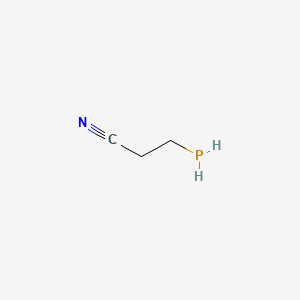![molecular formula C18H32ClNO B14718420 Pyridinium, 1-[(dodecyloxy)methyl]-, chloride CAS No. 21379-35-1](/img/structure/B14718420.png)
Pyridinium, 1-[(dodecyloxy)methyl]-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-[(dodecyloxy)methyl]-, chloride: is a quaternary ammonium salt with the molecular formula C18H32ClNO . It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by a pyridinium ion substituted with a dodecyloxy methyl group and a chloride counterion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Pyridinium, 1-[(dodecyloxy)methyl]-, chloride typically involves the reaction of pyridine with dodecyloxymethyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: : Pyridinium, 1-[(dodecyloxy)methyl]-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide or amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of new pyridinium salts with different anions.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-[(dodecyloxy)methyl]-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and as a surfactant in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents
Wirkmechanismus
The mechanism of action of Pyridinium, 1-[(dodecyloxy)methyl]-, chloride involves its interaction with biological membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This action is particularly useful in antimicrobial applications where it can compromise the integrity of microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecyloxymethylpyridinium chloride
- Lauryloxymethylpyridinium chloride
- 4-(Dodecyloxy)benzyl chloride
- [Dodecyloxy)methyl]-tris(2-hydroxyethyl)ammonium chloride
Comparison: : Pyridinium, 1-[(dodecyloxy)methyl]-, chloride stands out due to its unique combination of a pyridinium ion and a long dodecyloxy chain, which imparts distinct surfactant properties. Compared to similar compounds, it offers better solubility in organic solvents and enhanced antimicrobial activity .
Eigenschaften
CAS-Nummer |
21379-35-1 |
|---|---|
Molekularformel |
C18H32ClNO |
Molekulargewicht |
313.9 g/mol |
IUPAC-Name |
1-(dodecoxymethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C18H32NO.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19;/h11-13,15-16H,2-10,14,17-18H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IXVLQYYLJLOXNV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCOC[N+]1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


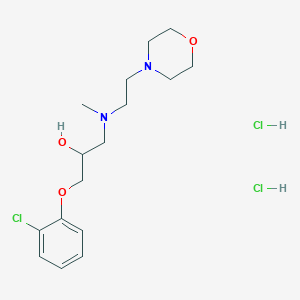
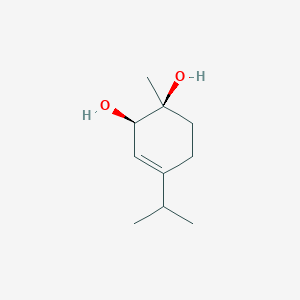
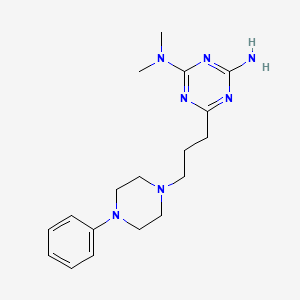




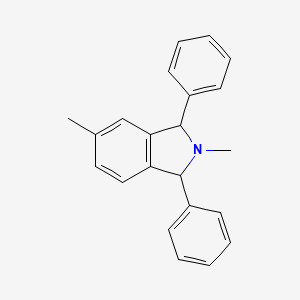

![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)
